molecular formula C17H16N2O3S B4536094 5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

Cat. No. B4536094
M. Wt: 328.4 g/mol
InChI Key: SQQOQUDBJWIKRL-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals characterized by their intricate molecular structures, including thiazole and furamide groups. These structures contribute to a variety of chemical and physical properties that make such compounds subjects of interest in various scientific research areas, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, compounds with similar structures have been synthesized through reactions involving key steps like etherification, oximation, and Beckmann rearrangement, as well as refluxing with specific reagents to introduce the desired functional groups (Chen et al., 2012; Rasool et al., 2016) (Chen, Jiao, & Hu, 2012); (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. The crystal and molecular structure often reveals intricate details about bonding and geometry, such as hydrogen bond interactions and crystal system parameters (Prabhuswamy et al., 2016) (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-3-4-13(9-12(11)2)21-10-14-5-6-15(22-14)16(20)19-17-18-7-8-23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQOQUDBJWIKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
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5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
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5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
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5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
Reactant of Route 5
5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
Reactant of Route 6
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5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

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